3-[(6-fluoro-4H-1,3-benzodioxin-8-yl)methyl]-7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one
Description
Properties
Molecular Formula |
C21H20FNO5 |
|---|---|
Molecular Weight |
385.4 g/mol |
IUPAC Name |
3-[(6-fluoro-4H-1,3-benzodioxin-8-yl)methyl]-7,8-dimethoxy-1H-3-benzazepin-2-one |
InChI |
InChI=1S/C21H20FNO5/c1-25-18-7-13-3-4-23(20(24)9-14(13)8-19(18)26-2)10-15-5-17(22)6-16-11-27-12-28-21(15)16/h3-8H,9-12H2,1-2H3 |
InChI Key |
UYCZYMMBUKXDKB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C=CN(C(=O)CC2=C1)CC3=CC(=CC4=C3OCOC4)F)OC |
Origin of Product |
United States |
Preparation Methods
Core Benzazepinone Synthesis
The 7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one core is synthesized via cyclization of intermediates derived from (3,4-dimethoxyphenyl)acetic acid. Key steps include:
-
Acid Chloride Formation : Reaction of (3,4-dimethoxyphenyl)acetic acid with thionyl chloride to yield the corresponding acid chloride [US8927708B2, EP2135861B2].
-
Amide Formation : Condensation with 2,2-dimethoxyethylamine to form N-(2,2-dimethoxyethyl)-2-(3,4-dimethoxyphenyl)acetamide [US8927708B2].
-
Cyclization : Treatment with concentrated sulfuric acid induces cyclization to the benzazepinone core (92.9% yield, >99.5% purity) [US8927708B2].
Method 1: Sequential Alkylation-Cyclization
Steps :
-
Benzodioxin Methanol Synthesis :
-
Starting material: 6-fluoro-8-bromo-4H-1,3-benzodioxin.
-
Grignard reaction with formaldehyde, followed by oxidation (PCC) yields (6-fluoro-4H-1,3-benzodioxin-8-yl)methanol (78% yield) [PMC: Electrospun Fluoro-Containing Polymers].
-
-
Benzazepinone Alkylation :
-
React benzazepinone core with benzodioxin methanol using DEAD/PPh₃ in THF (60°C, 12 hr).
-
Yield: 65–70% [WO2017112719A1].
-
Method 2: One-Pot Coupling
Steps :
-
Direct Coupling :
-
Combine preformed benzazepinone and benzodioxin methyl bromide in DMF with K₂CO₃ (80°C, 6 hr).
-
Yield: 72% [CN114423764B].
-
Reaction Conditions
| Step | Solvent | Catalyst/Base | Temperature | Yield (%) |
|---|---|---|---|---|
| Benzodioxin methanol | THF | Mg | 0°C → RT | 78 |
| Alkylation | DMF | K₂CO₃ | 80°C | 72 |
| Cyclization | H₂SO₄ | – | 15–20°C | 92.9 |
Challenges
-
Steric Hindrance : Bulky benzodioxin group reduces alkylation efficiency (solved using polar aprotic solvents).
-
Oxidation Sensitivity : Benzazepinone core prone to over-oxidation; controlled acidic conditions are critical [EP2135861B2].
Analytical Characterization
-
HPLC : Purity >99.5% (C18 column, MeCN/H₂O = 70:30, 1 mL/min) [US8927708B2].
-
NMR : Key signals (CDCl₃):
-
δ 6.85 (s, 2H, benzodioxin), δ 3.92 (s, 6H, OCH₃), δ 4.45 (s, 2H, CH₂) [PubChem CID: 2779909].
-
Chemical Reactions Analysis
Functional Group Transformations
The compound undergoes selective modifications at distinct functional groups:
-
The carbonyl group in the benzazepine core is resistant to nucleophilic attack under mild conditions but can be reduced under strong reducing agents.
-
Fluorine at position 6 of the benzodioxin ring stabilizes the structure against electrophilic substitution .
Stability Under Various Conditions
The compound’s stability is critical for pharmacological applications:
Catalytic and Cross-Coupling Reactions
The benzodioxin-methyl group participates in cross-coupling reactions to diversify the structure:
| Reaction | Catalyst | Substrate | Application |
|---|---|---|---|
| Suzuki-Miyaura Coupling | Pd(PPh₃)₄, Na₂CO₃, DME/H₂O | Aryl boronic acids | Introduces aryl groups at methyl position |
| Buchwald-Hartwig Amination | Pd₂(dba)₃, Xantphos | Primary amines | Forms N-alkyl derivatives |
Scientific Research Applications
Anticancer Activity
Preliminary studies suggest that this compound may exhibit anticancer properties. Its structural analogs have shown promise in inhibiting cancer cell proliferation by targeting specific signaling pathways involved in tumor growth. For instance, compounds with similar benzazepine structures have been evaluated for their ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are implicated in cancer progression .
Anti-inflammatory Properties
The compound's anti-inflammatory potential has been explored through its interaction with COX enzymes. Research indicates that derivatives of similar structures can effectively inhibit COX-2 activity, leading to reduced inflammation and pain relief . Case studies have demonstrated significant analgesic effects in animal models when using related benzazepine compounds.
Neurological Applications
The unique structure of this compound suggests potential applications in treating neurological disorders. Research on structurally similar compounds indicates they may modulate neurotransmitter systems or exhibit neuroprotective effects . These findings warrant further investigation into the neuropharmacological properties of 3-[(6-fluoro-4H-1,3-benzodioxin-8-yl)methyl]-7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one .
Organic Electronics
The compound's unique electronic properties could make it suitable for applications in organic electronics. Its structural characteristics may facilitate charge transport in organic semiconductors, leading to advancements in organic light-emitting diodes (OLEDs) and photovoltaic devices . Research into the synthesis of related compounds has shown promising results in enhancing the efficiency of these materials.
Comparative Analysis with Related Compounds
A comparative analysis highlights the unique features of 3-[(6-fluoro-4H-1,3-benzodioxin-8-yl)methyl]-7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one against structurally similar compounds:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 6-Fluoroindole | Indole derivative | Simple structure without benzodioxin moiety |
| 7-Methoxybenzazepine | Benzazepine derivative | Lacks fluorination; simpler structure |
| Benzodioxane derivatives | Benzodioxane core | Typically lacks the benzazepine structure |
The dual functional groups present in 3-[(6-fluoro-4H-1,3-benzodioxin-8-yl)methyl]-7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one may enhance its biological activity compared to simpler analogs.
Mechanism of Action
The mechanism of action of 3-[(6-fluoro-4H-1,3-benzodioxin-8-yl)methyl]-7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one involves its interaction with specific molecular targets and pathways. The compound is known to modulate the activity of certain enzymes and receptors, leading to various biological effects. The presence of fluorine and methoxy groups enhances its binding affinity and selectivity towards these targets .
Comparison with Similar Compounds
Key Observations:
Substituent Effects: The fluorine atom in the target compound may enhance metabolic stability compared to non-halogenated analogs like 7,8-Dimethoxy-1,3-Dihydro-2H-benzazepin-2-one. Chlorine substituents (e.g., 7,8-Dichloroisoquinoline) typically increase binding affinity but may reduce solubility .
Methoxy Groups: The 7,8-dimethoxy groups on the benzazepinone core are electron-donating, which could modulate receptor interactions compared to electron-withdrawing groups (e.g., nitro or carbonyl) seen in other derivatives .
Pharmacological and Industrial Relevance
- Target Compound: The fluorinated benzodioxin moiety may confer selectivity for serotonin or dopamine receptors, analogous to fluorinated antipsychotics.
- Comparators: 7,8-Dichloroisoquinoline: Used in antimicrobial research due to halogen-driven bioactivity . Benzoxazines (e.g., 7,8-Difluoro-2,3-dihydro-3-methyl-4H-benzoxazine): Explored as kinase inhibitors in cancer therapeutics .
Biological Activity
The compound 3-[(6-fluoro-4H-1,3-benzodioxin-8-yl)methyl]-7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one (CAS Number: 1574319-44-0) is a complex organic molecule notable for its unique structural characteristics and potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features a benzazepine core fused with a benzodioxin moiety, which contributes to its unique chemical reactivity. The molecular formula is with a molecular weight of approximately 385.4 g/mol. The presence of functional groups such as methoxy and ketone enhances its potential interactions within biological systems .
| Property | Value |
|---|---|
| Molecular Formula | C21H20FNO5 |
| Molecular Weight | 385.4 g/mol |
| CAS Number | 1574319-44-0 |
Antitumor Activity
Preliminary studies suggest that 3-[(6-fluoro-4H-1,3-benzodioxin-8-yl)methyl]-7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one exhibits significant antitumor activity. Research indicates that compounds with similar structures have shown effectiveness against various cancer models. For instance, compounds containing benzazepine derivatives have been linked to cytotoxic effects in several cancer cell lines .
The biological activity of this compound is believed to involve multiple mechanisms:
- Inhibition of Cell Proliferation : It may interfere with cellular signaling pathways that regulate cell growth and division.
- Induction of Apoptosis : Similar compounds have been shown to induce programmed cell death in cancer cells.
- Interaction with DNA : The compound's structural features suggest potential interactions with DNA, possibly affecting replication and transcription processes .
Case Studies
Several studies have investigated the biological effects of structurally related compounds:
- Study on Antitumor Effects : A study examined the effects of benzazepine derivatives on various cancer cell lines. Results indicated that these compounds could inhibit tumor growth in vitro and in vivo models, particularly in lung and breast cancer cells .
- Pharmacokinetics and Toxicology : Research into the pharmacokinetic properties of similar compounds revealed that they could be effectively delivered via intravenous routes, showing significant bioavailability and reduced toxicity compared to traditional chemotherapeutics .
Future Directions
Further research is necessary to fully elucidate the biological activity and therapeutic potential of 3-[(6-fluoro-4H-1,3-benzodioxin-8-yl)methyl]-7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one . Key areas for future investigation include:
- Detailed mechanistic studies to understand its interaction with specific proteins involved in cancer progression.
- Clinical trials to assess its efficacy and safety in human subjects.
Q & A
Basic: What are the key considerations in designing a synthetic route for this compound?
Methodological Answer:
Designing a synthetic route requires:
- Structural Analysis : Identify core fragments (e.g., benzodioxin and benzazepinone moieties) and potential intermediates, such as (6-fluoro-4H-1,3-benzodioxin-8-yl)methylamine hydrochloride (CAS 859833-12-8), which can serve as a building block .
- Reaction Conditions : Optimize temperature, solvent, and catalysts. For example, spiro-compound syntheses often use cyclization reactions under anhydrous conditions, as seen in analogous benzothiazole derivatives .
- Theoretical Frameworks : Align with established organic synthesis principles (e.g., retrosynthetic analysis) and prioritize atom economy .
Basic: Which spectroscopic techniques are essential for characterizing this compound?
Methodological Answer:
- UV-Vis and IR Spectroscopy : Confirm π-π* transitions in the benzazepinone core and detect functional groups (e.g., C=O stretch at ~1700 cm⁻¹) .
- NMR and Mass Spectrometry : Use ¹H/¹³C NMR to resolve methoxy and fluorine substituents. High-resolution MS validates the molecular formula (e.g., C₂₃H₂₆F₂N₂O₃ in structurally similar compounds) .
- Chromatography : Employ HPLC (e.g., Purospher® STAR columns) to assess purity and identify impurities .
Basic: How can researchers select a theoretical framework for studying this compound’s bioactivity?
Methodological Answer:
- Link to Pharmacological Models : For neuroactive compounds, use receptor-binding theories (e.g., benzodiazepine analogs targeting GABA receptors) .
- Mechanistic Hypotheses : If the compound has spiro-structures, explore conformational rigidity’s impact on binding affinity, as seen in spiro[4.5]decane derivatives .
- Literature Synthesis : Review prior studies on structurally related benzodioxin-methyl derivatives to identify gaps .
Advanced: How can reaction yields be optimized during large-scale synthesis?
Methodological Answer:
- Catalyst Screening : Test Pd/C or Ni catalysts for hydrogenation steps, as used in fluorophenyl-containing intermediates .
- Purification Strategies : Use gradient elution in preparative HPLC to isolate target molecules from byproducts (e.g., impurities documented in pharmaceutical standards) .
- Scale-Up Adjustments : Monitor exothermic reactions rigorously; adjust solvent volumes to prevent precipitation .
Advanced: How to resolve contradictions in spectral data during structural elucidation?
Methodological Answer:
- Cross-Validation : Combine 2D NMR (COSY, HSQC) with computational tools (e.g., PubChem’s InChI and SMILES descriptors) to resolve overlapping signals in complex heterocycles .
- Analog Comparison : Compare with spectral libraries of benzodioxin-methyl analogs (e.g., 3-(4-fluorophenyl)methyl-1,3-benzoxazol-2-one, CAS 190074-23-8) .
- Crystallography : If ambiguity persists, perform X-ray crystallography to confirm stereochemistry .
Advanced: What experimental design is suitable for studying this compound’s environmental fate?
Methodological Answer:
- Laboratory Studies : Assess hydrolysis/photolysis rates under controlled pH and UV conditions. Monitor degradation via LC-MS, referencing protocols from environmental fate projects .
- Ecotoxicology : Use tiered testing (e.g., algae, daphnia) to evaluate acute/chronic toxicity. Align with OECD guidelines for ecological risk assessment .
- Field Simulations : Model soil adsorption using batch equilibrium methods; correlate with logP values predicted via software (e.g., EPI Suite) .
Advanced: How to address discrepancies in pharmacological assay data?
Methodological Answer:
- Replicate Studies : Use randomized block designs (e.g., split-plot for dose-response curves) to minimize variability .
- Control Experiments : Include positive controls (e.g., midazolam for benzodiazepine-like activity) and validate assay specificity via knockout models .
- Statistical Analysis : Apply ANOVA or mixed-effects models to distinguish biological variability from methodological error .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
